
5-(3-Fluorophenyl)indolin-2-one
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Overview
Description
5-(3-Fluorophenyl)indolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group at the 5-position of the indolin-2-one core enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)indolin-2-one typically involves the reaction of 3-fluoroaniline with isatin under acidic conditions. The reaction proceeds through a condensation mechanism, forming the indolin-2-one core with the fluorophenyl group at the 5-position. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Addition and Substitution Reactions
The α,β-unsaturated carbonyl system in the indolin-2-one core facilitates nucleophilic additions. For example:
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Michael Addition : The compound reacts with morpholine in DMA at 60°C, yielding products via S<sub>N</sub>2′ pathways (e.g., 3 and 6 in ). Excess morpholine (5 equiv) at 100°C shifts selectivity toward double addition products (e.g., 7 in ).
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Phosphorylation : Dialkylphosphites react with the exocyclic double bond to form phosphorylated derivatives (e.g., 8 in ) in 65–72% yields.
Electrophilic Fluorination and Halogenation
The fluorine atom directs electrophilic substitutions. In 5-(3-Fluorophenyl)indolin-2-one , regioselective fluorination occurs at the 3-position using NFSI (N-fluorobenzenesulfonimide), forming 3,3-difluoroindolines (e.g., 2a in ). This reaction proceeds via dearomative fluorination with NH<sub>4</sub>Cl as an additive (64–85% yields).
Substrate | Fluorinating Agent | Conditions | Product/Yield | Source |
---|---|---|---|---|
2-Methylindole | NFSI (2.2 equiv) | THF, 25°C, NH<sub>4</sub>Cl | 2a (85% yield) |
Palladium-Catalyzed Cross-Coupling
The fluorophenyl group participates in Suzuki-Miyaura couplings. For example:
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C–C Bond Formation : this compound reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis, yielding biaryl derivatives (e.g., 5 in ).
Reaction | Catalyst/Base | Product/Yield | Source |
---|---|---|---|
Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl (70–85% yield) |
Mannich and Cycloaddition Reactions
The indolin-2-one scaffold undergoes Mannich reactions with sulfinylimines to form β-amino derivatives. For example:
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Mannich Addition : Enolates generated from this compound react with (S<sub>S</sub>)-sulfinylimines, yielding tetrasubstituted fluorinated stereocenters with >99% diastereoselectivity .
Substrate | Imine Type | Conditions | Product/Yield | Source |
---|---|---|---|---|
3-Fluoroindolin-2-one | (S<sub>S</sub>)-sulfinylimines | LDA, THF, −78°C | β-Aminoindolinone (82%) |
Additionally, the compound participates in [3+2] cycloadditions with azomethine ylides, forming spirocyclic pyrrolidine-indoline hybrids (e.g., 6a–o in ).
Oxidation and Reduction
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Epoxidation : DMDO (dimethyldioxirane) oxidizes the exocyclic double bond to form epoxides (e.g., 4 in ) without fluorine loss.
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the indolinone carbonyl to a secondary alcohol.
Reaction | Reagent | Product/Yield | Source |
---|---|---|---|
Epoxidation | DMDO, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxide (90% yield) | |
Carbonyl Reduction | H<sub>2</sub>/Pd-C, EtOH | Alcohol (75% yield) |
Biological Activity and Target Interactions
The fluorophenyl group enhances binding to kinases and reductases:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-(3-Fluorophenyl)indolin-2-one derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through different mechanisms.
Efficacy Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis via caspase activation |
A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 12.5 | Inhibition of microtubule assembly |
In vitro studies indicate that at concentrations as low as 1.0 μM, the compound induces morphological changes consistent with apoptosis and enhances caspase-3 activity significantly at higher concentrations.
Kinase Inhibition
This compound has also been evaluated for its inhibitory effects on various kinases involved in cancer progression:
Kinase | Inhibition (%) at 10 nM |
---|---|
EGFR | Up to 92% |
PDGFRα | 67% - 77% |
VEGFR2 | 16% - 48% |
These findings suggest that the compound could serve as a lead structure for developing targeted therapies against these receptors, with competitive inhibition mechanisms targeting the ATP-binding site .
Antiviral Activity
In addition to its anticancer properties, derivatives of this compound have shown promise in antiviral applications. Recent investigations revealed potent inhibitory effects against Dengue virus (DENV), with EC50 values as low as 0.017 μM for DENV-2, highlighting its potential in antiviral drug development.
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:
Study on Antitumor Agents
A study synthesized a series of indolin-2-one derivatives and assessed their antitumor activity against human carcinoma cell lines such as A-431, A-549, and MDA-MB-468. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, suggesting structure-activity relationships that can guide future drug development .
Evaluation by National Cancer Institute
The National Cancer Institute evaluated a derivative of the compound through the Developmental Therapeutic Program, revealing significant efficacy across a panel of cancer cell lines with an average cell growth inhibition rate (GP mean) of 12.53% .
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Indolin-2-one: The parent compound without the fluorophenyl group.
5-Phenylindolin-2-one: Similar structure but with a phenyl group instead of a fluorophenyl group.
5-(4-Fluorophenyl)indolin-2-one: Similar structure with the fluorophenyl group at the 4-position.
Uniqueness: 5-(3-Fluorophenyl)indolin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
5-(3-Fluorophenyl)indolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the indolin-2-one family, characterized by its indole structure fused with a carbonyl group. The introduction of a fluorine atom at the 3-position of the phenyl ring enhances its biological activity by influencing electronic properties and molecular interactions.
Anticancer Activity
Numerous studies have investigated the anticancer properties of indolin-2-one derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.
Key Findings
- Growth Inhibition : In a study assessing the anticancer activity of several indolin-2-one derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.09 μM to >30 μM against HuH7 liver cancer cells and 0.36–13.6 μM against Hep3B cells, indicating potent growth inhibition compared to standard treatments like sunitinib and sorafenib .
- Broad-Spectrum Activity : A related study highlighted that derivatives of indolin-2-one demonstrated broad-spectrum activity against the NCI-60 human cancer cell lines, with some compounds achieving IC50 values as low as 1.47 μM against breast cancer cell lines .
Table: Anticancer Activity of Indolin-2-One Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | HuH7 | <0.09 | |
Indolin-2-one derivative IVc | MCF-7 | 1.47 | |
Indolin-2-one derivative VIc | A549 | 7.17 |
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has also been evaluated for anti-inflammatory effects.
Research Insights
- Cytokine Inhibition : A study on substituted indolin-2-ones demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner . This suggests that compounds like this compound may modulate inflammatory responses effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : Research indicates that indolin derivatives may inhibit critical signaling pathways involved in cancer progression, such as the Akt and MAPK pathways .
- Cytotoxicity Against Tumor Cells : The compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications .
Case Studies
Several case studies have illustrated the efficacy of indolin derivatives in preclinical settings:
- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines, showing significant growth inhibition and induction of apoptosis in vitro.
- Case Study 2 : In vivo studies revealed that administration of indoline compounds led to reduced tumor growth in xenograft models, further supporting their potential as anticancer agents.
Properties
Molecular Formula |
C14H10FNO |
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Molecular Weight |
227.23 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H10FNO/c15-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-14(17)16-13/h1-7H,8H2,(H,16,17) |
InChI Key |
HWBHXYGZYPOGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC(=CC=C3)F)NC1=O |
Origin of Product |
United States |
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